Kinase Selectivity Fingerprint: FLT3 vs. CDK2/PLK1 Differential
The compound exhibits a distinct selectivity profile against a panel of clinically relevant kinases. While demonstrating moderate affinity for FLT3 (Ki = 1100 nM), it shows substantially weaker binding to CDK2, PLK1, and PI3Kδ (Ki > 4000 nM for all) [1]. This selectivity window (≥ 3.6-fold over other kinases) is a critical differentiator from many promiscuous kinase inhibitors [1].
| Evidence Dimension | Kinase Binding Affinity (Ki) |
|---|---|
| Target Compound Data | FLT3 Ki = 1100 nM; CDK2 Ki > 4000 nM; PLK1 Ki > 4000 nM; PI3Kδ Ki > 4000 nM |
| Comparator Or Baseline | Panel baseline: FLT3 vs. CDK2, PLK1, PI3Kδ within same assay platform |
| Quantified Difference | Relative selectivity ratio: FLT3 affinity is >3.6-fold higher than for CDK2, PLK1, or PI3Kδ |
| Conditions | In vitro kinase inhibition assay (unknown origin, data curated by ChEMBL from Vertex Pharmaceuticals) [1] |
Why This Matters
This selectivity profile suggests a reduced likelihood of off-target kinase-related toxicities compared to pan-kinase inhibitors, making it a more targeted chemical probe for FLT3-related pathways.
- [1] BindingDB. BDBM50067542, CHEMBL3401976: Ki data for FLT3, CDK2, PLK1, PI3Kδ. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067542&tag=rep&fil=ki&submit=summary View Source
